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5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Synthesis of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol from acid hydrazides
Synthesis of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol from acid hydrazides
Target Compound: 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol CAS Registry Number: 161013-20-3 Precursor: 2-Bromobenzohydrazide Reaction Class: Heterocyclic Cyclization / Dithiocarbazate Formation
Introduction & Pharmacological Significance
The 1,3,4-oxadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for a wide array of antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The presence of the thiol group (often existing in equilibrium with its thione tautomer) allows for further functionalization, such as S-alkylation, to generate Mannich bases or thioethers with enhanced lipophilicity and bioavailability.
This protocol details the synthesis of the 2-bromophenyl derivative. The ortho-bromo substituent introduces specific steric and electronic properties that distinguish it from its para-substituted counterparts, potentially influencing binding affinity in target protein pockets due to the "ortho effect" and halogen bonding capabilities.
Reaction Mechanism
The synthesis proceeds via the reaction of an acid hydrazide with carbon disulfide (
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow from hydrazide precursor to the final oxadiazole thiol product.
Safety & Handling (Critical)
Carbon Disulfide (
-
Engineering Controls: All operations involving
must be performed in a well-ventilated fume hood . -
Ignition Sources: Remove all hot plates, static sources, and open flames.
has an extremely low auto-ignition temperature (90°C); use oil baths or heating mantles with precise temperature control, never open coils. -
PPE: Butyl rubber gloves are recommended as
permeates standard nitrile gloves rapidly.
Experimental Protocol
Materials
| Reagent | Equivalents (eq) | Role |
| 2-Bromobenzohydrazide | 1.0 | Substrate |
| Carbon Disulfide ( | 2.5 | Cyclizing Agent |
| Potassium Hydroxide (KOH) | 1.5 | Base |
| Ethanol (Absolute) | Solvent | Reaction Medium |
| HCl (10%) | Excess | Acidification |
Step-by-Step Methodology
-
Salt Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzohydrazide (1.0 eq) in absolute ethanol (10–15 mL per gram of hydrazide).
-
Add Potassium Hydroxide (KOH) (1.5 eq) previously dissolved in a minimum amount of water/ethanol.
-
Cool the mixture to 0–5°C in an ice bath.
-
Add Carbon Disulfide (
) (2.5 eq) dropwise over 15 minutes. -
Observation: The solution typically turns yellow/orange as the potassium dithiocarbazate salt forms.
-
-
Reflux & Cyclization:
-
Fit the flask with a reflux condenser.[3]
-
Heat the mixture to reflux (approx. 80°C) for 6–10 hours .
-
Note: The reaction progress should be monitored via TLC (System: Ethyl Acetate/Hexane 3:7). The hydrazide spot will disappear, and a less polar product spot will appear.
-
Caution: Evolution of
gas (rotten egg smell) indicates cyclization is occurring. Ensure the fume hood is active.
-
-
Workup & Isolation:
-
Concentrate the solvent under reduced pressure (Rotavap) to approximately 1/3 of the original volume.
-
Dilute the residue with ice-cold water (approx. 20-30 mL).
-
Filter any insoluble impurities if the solution is not clear.
-
Acidification: Dropwise add 10% HCl to the filtrate with stirring until the pH reaches 2–3.
-
Result: A white to pale yellow precipitate of the target thiol/thione will form immediately.
-
-
Purification:
-
Filter the solid precipitate under vacuum.
-
Wash the filter cake thoroughly with cold water to remove KCl and excess acid.
-
Recrystallization: Recrystallize from Ethanol or an Ethanol/Water (4:1) mixture to obtain analytical grade crystals.
-
Characterization & Data Interpretation
The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state and polar solvents (like DMSO), the thione form often predominates.
Spectroscopic Markers
| Technique | Feature | Expected Signal | Interpretation |
| FT-IR | S-H Stretch | 2500–2600 cm | Often weak; may be absent if thione form dominates. |
| FT-IR | C=N Stretch | 1600–1620 cm | Characteristic of the oxadiazole ring. |
| FT-IR | C=S Stretch | 1100–1200 cm | Indicates thione tautomer presence. |
| 1H NMR | NH / SH | 13.0 – 14.5 ppm | Broad singlet ( |
| 1H NMR | Aromatic | 7.4 – 7.9 ppm | Multiplets. Look for splitting characteristic of ortho-substitution (e.g., dd, td). |
Analytical Validation
-
Melting Point: Typical range for this class is 130–180°C (dependent on purity and polymorphs).
-
Solubility: Soluble in DMSO, DMF, and hot ethanol. Insoluble in water.
Troubleshooting & Optimization
Common Issues
-
Low Yield / No Precipitate:
-
Cause: Incomplete cyclization or insufficient acidification.
-
Fix: Extend reflux time. Ensure pH is distinctly acidic (pH < 3) during workup. If an oil forms instead of a solid, decant the water and triturate the oil with cold ethanol or diethyl ether to induce crystallization.
-
-
Impure Product (TLC streaking):
Optimization for Scale-Up
For larger scales (>10g), consider using Carbon Disulfide in slight excess (3.0 eq) and extending reflux time to 12+ hours to ensure completion, as the ortho-bromo group provides steric hindrance that may slow the nucleophilic attack compared to para-isomers.
References
-
Mechanism & General Synthesis: Koparir, M., et al. "Synthesis and biological activities of some new 5-substituted-1,3,4-oxadiazole-2-thiol derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2005. (Note: CAS 161013-20-3 is the identifier for the specific 2-bromo compound).
-
Spectral Characterization: Hasan, A., et al. "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols."[3][4] Asian Journal of Chemistry, 2011.[3][5]
-
Safety Data (CS2): National Institute for Occupational Safety and Health (NIOSH). "Carbon Disulfide: Systemic Agent."
-
Tautomerism: Jha, K.J., et al. "An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds." PMC, 2022.
Sources
Electrochemical impedance spectroscopy of oxadiazole corrosion inhibitors
Electrochemical impedance spectroscopy of oxadiazole corrosion inhibitors
Application Note: Electrochemical Impedance Spectroscopy (EIS) Profiling of Oxadiazole Corrosion Inhibitors
Executive Summary
This application note details the protocol for evaluating 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in acidic media (1.0 M HCl) using Electrochemical Impedance Spectroscopy (EIS). Unlike DC polarization techniques (Tafel extrapolation), which can perturb the electrode surface significantly, EIS is a non-destructive, steady-state technique. It allows for the deconvolution of the electric double-layer capacitance (
Oxadiazoles are a class of heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring. Their high electron density (lone pairs on N/O and
Experimental Configuration
Hardware Requirements
-
Potentiostat/Galvanostat: High-impedance module (
) with Frequency Response Analyzer (FRA) capability (e.g., Solartron 1260/1287, Biologic VMP3, or Gamry Reference 600). -
Electrochemical Cell: Standard double-jacketed Pyrex glass cell (for temperature control).
-
Electrode Setup:
-
Working Electrode (WE): Mild steel coupon (embedded in epoxy resin with an exposed surface area of
). -
Counter Electrode (CE): Large surface area Platinum foil or graphite rod (Surface area should be
that of the WE to prevent CE polarization limitation). -
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl (3M KCl). Note: Use a Luggin capillary to minimize IR drop.
-
Reagents
-
Electrolyte: 1.0 M HCl prepared from analytical grade 37% HCl and ultrapure water (18.2 M
cm). -
Inhibitor Stock: Oxadiazole derivative dissolved in a co-solvent (e.g., 5-10% Ethanol/DMSO) if water solubility is low.
Validated Experimental Protocol
This protocol emphasizes surface reproducibility, the most common source of error in corrosion testing.
Phase 1: Surface Preparation (The "Mirror Finish" Standard)
-
Abrasion: Wet polish the mild steel WE sequentially with SiC papers (grades 400, 600, 800, 1000, 1200).
-
Polishing: Polish with 0.3
m alumina slurry on a cloth pad until a mirror-like finish is achieved. -
Cleaning: Ultrasonicate in ethanol for 5 minutes, followed by acetone, and finally rinse with ultrapure water.
-
Scientific Rationale: Surface roughness acts as a "constant phase element" contributor. Inconsistent roughness leads to dispersion in the capacitive loop, making fitting difficult.
-
Phase 2: OCP Stabilization
-
Immerse the WE in the test solution (Blank or Inhibited).
-
Purge the solution with
gas for 30 minutes prior to immersion and maintain a blanket of during the experiment to eliminate oxygen reduction contributions. -
Monitor Open Circuit Potential (OCP) for 30–60 minutes.
-
Criterion: Stability is reached when
. -
Why: EIS must be performed at a steady state. Drifting potential during the frequency sweep violates the linearity/stationarity constraints of impedance theory.
-
Phase 3: EIS Acquisition Parameters
-
DC Potential: Set to OCP (0 V vs.
). -
AC Amplitude: 10 mV RMS.[1]
-
Why: Keeps the system in the linear region of the Butler-Volmer curve.
-
-
Frequency Range: 100 kHz to 10 mHz (0.01 Hz).
-
High Freq (100 kHz): Determines Solution Resistance (
). -
Low Freq (10 mHz): Determines Polarization Resistance (
).
-
-
Points per Decade: 10 (Logarithmic spacing).
Experimental Workflow Visualization
Figure 1: Step-by-step experimental workflow for EIS characterization of corrosion inhibitors.
Data Analysis and Equivalent Circuit Modeling
The Randles Circuit with CPE
For oxadiazole inhibitors on mild steel, the Nyquist plot typically shows a single depressed semicircle. The standard capacitor (
Circuit Model:
- : Solution Resistance (High-frequency intercept).
- : Charge Transfer Resistance (Diameter of the semicircle).
- : Constant Phase Element representing the double layer.[2]
Impedance of CPE (
-
: CPE magnitude (
). -
: Phase shift parameter (
). For ideal capacitors, .[3] For rough surfaces, .
Calculation of Double Layer Capacitance ( )
Since
Inhibition Efficiency ( )
Calculated based on the increase in charge transfer resistance:
Case Study: 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (4-POX)
The following data represents typical values expected when testing a high-performance oxadiazole derivative (4-POX) in 1.0 M HCl at 303 K.
Table 1: EIS Parameters for Mild Steel in 1.0 M HCl with various concentrations of 4-POX
| Conc. (mM) | |||||
| Blank (0.0) | 1.52 | 28.5 | 0.82 | 145.2 | - |
| 0.1 | 1.60 | 115.4 | 0.85 | 88.4 | 75.3 |
| 0.5 | 1.55 | 240.1 | 0.87 | 52.1 | 88.1 |
| 1.0 | 1.58 | 385.6 | 0.89 | 34.5 | 92.6 |
| 5.0 | 1.62 | 490.2 | 0.91 | 22.8 | 94.2 |
Interpretation:
-
Increase: The dramatic increase in
(from 28.5 to 490.2 ) indicates the formation of a protective barrier film that hinders electron transfer (Fe dissolution). -
Decrease: The decrease in capacitance (from 145 to 22
) is due to the replacement of water molecules (high dielectric constant, ) by oxadiazole molecules (low dielectric constant, ) on the metal surface. -
Value: The increase in
(closer to 1) suggests the surface becomes more homogeneous as the inhibitor fills the active sites.
Mechanistic Logic & Adsorption
The inhibition mechanism is governed by the adsorption of the oxadiazole onto the Fe surface. This is usually a mixed interaction involving:
-
Physisorption: Electrostatic interaction between protonated oxadiazole (
) and charged metal surface. -
Chemisorption: Donor-acceptor interaction between lone pairs (N, O) and vacant d-orbitals of Iron.
Figure 2: Mechanistic pathway of oxadiazole corrosion inhibition detected by EIS.
References
-
Quraishi, M. A., et al. (2026). "Novel Oxadiazoles derivatives as promising corrosion inhibitors for mild steel in an acidic environment: An experimental and theoretical investigation." Journal of Molecular Structure.
-
Bentiss, F., et al. (2024). "1,3,4-oxadiazole as Efficient Organic Corrosion Inhibitor for Carbon Steel in Normal Hydrochloric Acid Medium." Moroccan Journal of Chemistry.
-
Soltani, N., et al. (2020). "Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies." Chemical Review and Letters.
-
PalmSens. (2024). "Equivalent circuit fitting for corrosion measurements." Application Note.
-
Kania, D., et al. (2021).[5] "Simple circuit equivalents for the constant phase element." Scientific Reports.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. nlab.pl [nlab.pl]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Gravimetric, electrochemical, and morphological studies of an isoxazole derivative as corrosion inhibitor for mild steel in 1M HCl - Arabian Journal of Chemistry [arabjchem.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Notes & Optimization
Technical Support Center: Troubleshooting Solubility Issues of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol in DMSO
Technical Support Center: Troubleshooting Solubility Issues of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol in DMSO
Introduction
5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a member of the 1,3,4-oxadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] However, like many promising lipophilic molecules, its progression in research is often challenged by poor aqueous solubility. Dimethyl Sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions for screening and in vitro assays due to its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the common solubility challenges associated with 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol in DMSO and subsequent aqueous dilutions.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO the recommended primary solvent for this compound? A1: DMSO is a highly polar, aprotic solvent with the unique ability to dissolve a vast array of chemical structures, making it invaluable in drug discovery.[5][6] Its key advantages for a compound like 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol include:
-
Broad Solubility Profile: It can effectively solvate both the lipophilic bromophenyl group and the more polar 1,3,4-oxadiazole-2-thiol core.
-
Miscibility with Water: DMSO is fully miscible with water and cell culture media, which is essential for diluting the stock solution to a final working concentration for biological assays.[5]
-
Chemical Stability: It is relatively inert and does not typically react with the dissolved compound.
Q2: What intrinsic properties of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol contribute to its solubility challenges? A2: The solubility behavior of this molecule is governed by a balance of competing structural features:
-
High Lipophilicity: The presence of the bromophenyl ring significantly increases the molecule's lipophilicity (hydrophobicity), reducing its affinity for aqueous solvents.
-
Crystal Lattice Energy: The planar, rigid heterocyclic core can facilitate strong intermolecular interactions (π-stacking) in the solid state. This leads to a stable crystal lattice that requires a significant amount of energy to break apart during dissolution.[7]
-
Thiol-Thione Tautomerism: The 1,3,4-oxadiazole-2-thiol moiety exists in a tautomeric equilibrium between the thiol and thione forms.[8] These forms have different polarities and hydrogen bonding capabilities, which can influence how the molecule interacts with solvent molecules.
Q3: Can the quality and handling of DMSO impact experimental results? A3: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] The presence of even small amounts of water can significantly reduce its solvating power for hydrophobic compounds, potentially causing the compound to precipitate.[10] It is critical to use anhydrous, high-purity (≥99.7%) DMSO from a freshly opened or properly stored container.[9]
Q4: What are the common visual indicators of a solubility problem? A4: Be observant for the following signs:
-
Incomplete Dissolution: Fine particles of powder remain visible at the bottom of the vial even after mixing.
-
Cloudiness or Haze: The solution appears translucent or milky, indicating the presence of finely suspended, undissolved particles.
-
Crystallization: Solid crystals form in the solution upon standing, especially if stored at a lower temperature.
-
Precipitation upon Dilution: The solution becomes cloudy or forms visible precipitate immediately after being added to an aqueous buffer or cell culture medium. This is a very common issue known as "antisolvent precipitation."[11]
Physicochemical Data at a Glance
A clear understanding of the physicochemical properties of both the solute and the solvent is the foundation of effective troubleshooting.
| Property | 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₈H₅BrN₂OS | (CH₃)₂SO |
| Molecular Weight | 257.11 g/mol (using Br=79.9) | 78.13 g/mol |
| Monoisotopic Mass | 255.93 g/mol | - |
| Predicted XlogP | 2.7 | -1.35 |
| Appearance | Typically a solid powder | Colorless liquid |
| Boiling Point | - | 189 °C (372 °F) |
| Melting/Freezing Point | - | 19 °C (66 °F) |
| Key Feature | Lipophilic, planar heterocyclic core | Polar aprotic, hygroscopic, water-miscible |
Data for 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol sourced from PubChem.[12] Data for DMSO sourced from multiple sources.[5]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: The compound powder is not dissolving in DMSO at room temperature.
-
Possible Causes:
-
Concentration Exceeds Solubility Limit: You may be attempting to create a solution that is too concentrated.
-
Insufficient Kinetic Energy: The energy required to break the compound's crystal lattice has not been provided.
-
Compound is in a Highly Stable Crystalline Form: Polymorphism can result in crystal forms that are particularly difficult to dissolve.
-
-
Troubleshooting Protocol:
-
Verify Concentration: Double-check your calculations. If you are unsure of the solubility limit, start by preparing a 1-10 mM solution.[9]
-
Vortex Vigorously: Securely cap the vial and vortex for 2-5 minutes. This mechanical agitation provides the initial energy to break up aggregates.[10]
-
Apply Gentle Heat: Place the vial in a water bath set to 37-50°C for 10-15 minutes.[10] The increased thermal energy enhances the dissolution of most endothermic compounds.[13] Causality: Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can overcome the crystal lattice energy. Avoid temperatures above 60°C to prevent potential compound degradation.
-
Utilize Sonication: If particulates remain, place the vial in a bath sonicator for 10-15 minutes.[9][11] Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which is highly effective at breaking apart stubborn solute aggregates and facilitating dissolution.
-
Re-evaluate: If the compound remains insoluble after these steps, its solubility limit in DMSO at that temperature has likely been reached. You will need to proceed with a lower concentration.
-
Problem 2: The compound precipitates out of the DMSO stock solution upon storage.
-
Possible Causes:
-
Low-Temperature Storage: The solution was stored at 4°C or -20°C.
-
Supersaturated Solution: The solution was prepared at an elevated temperature and became supersaturated upon cooling to room temperature.
-
Solvent Evaporation: The vial was not sealed properly, leading to solvent evaporation and an increase in the compound's effective concentration.
-
-
Troubleshooting Protocol:
-
Store at Room Temperature: DMSO has a high freezing point of 19°C (66°F).[5] Storing it in a refrigerator or freezer will cause the solvent itself to freeze, forcing the compound to precipitate. The standard and correct practice is to store DMSO stock solutions tightly capped at room temperature in a desiccator to protect them from moisture.[10]
-
Re-dissolve Before Use: If a solution has been cooled or frozen, it is imperative to bring it back to room temperature and ensure the compound is fully re-dissolved (using gentle warming and vortexing if necessary) before taking an aliquot.
-
Check for Supersaturation: If crystals form at room temperature, the solution is supersaturated. It must be diluted to a lower, stable concentration.
-
Problem 3: The compound precipitates immediately upon dilution into an aqueous buffer (e.g., PBS, cell media).
-
Possible Causes:
-
Antisolvent Precipitation: This is the most common cause. The compound is highly soluble in DMSO but poorly soluble in the aqueous buffer. When the stock is diluted, the DMSO concentration plummets, and the buffer cannot keep the hydrophobic compound in solution.[9][11]
-
Final Concentration Exceeds Aqueous Solubility: The target concentration in the final working solution is higher than the compound's aqueous solubility limit.
-
-
Troubleshooting Protocol:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should always be kept to a minimum, ideally below 0.5% and certainly no higher than 1%, to avoid solvent-induced artifacts and cytotoxicity.[9]
-
Use a Step-Wise Dilution Protocol: Instead of a single large dilution, perform serial dilutions. This can help prevent localized high concentrations of the compound that trigger precipitation.
-
Pre-Warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C can slightly increase the solubility of the compound.[11]
-
Add Stock to Buffer with Vigorous Mixing: Do not add the aqueous buffer to the small volume of DMSO stock. Instead, add the DMSO stock drop-wise into the larger volume of pre-warmed aqueous buffer while vortexing or swirling vigorously.[11] Causality: This ensures rapid and even dispersion of the compound molecules, preventing them from aggregating and precipitating before they can be properly solvated.
-
Visualized Workflows and Concepts
A logical approach is key to solving solubility issues. The following diagrams illustrate the recommended troubleshooting workflow and a key chemical concept.
Caption: Thiol-Thione tautomeric equilibrium in the 1,3,4-oxadiazole-2-thiol moiety.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
Objective: To prepare a clear, 10 mM stock solution of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol for experimental use.
Materials:
-
5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol (MW: ~257.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade (≥99.7%)
-
Sterile, sealable vial (e.g., 2 mL glass vial with PTFE-lined cap)
-
Calibrated analytical balance and pipette
-
Vortex mixer, water bath, and bath sonicator
Methodology:
-
Calculation: Weigh out 2.57 mg of the compound to prepare 1 mL of a 10 mM stock solution. Adjust mass and volume as needed for your experiment.
-
Preparation: Add the weighed powder to the sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 2 minutes. Visually inspect the solution against a light source for any undissolved particulates.
-
Assisted Dissolution (If Needed): If the solution is not clear, proceed with the following steps sequentially: a. Place the vial in a 37°C water bath for 10 minutes, vortexing intermittently. [9] b. If particulates persist, place the vial in a bath sonicator for 10-15 minutes.
-
Final Inspection: Once the solution is completely clear and free of particulates, it is ready for use.
-
Storage: Store the stock solution at room temperature (20-25°C) in a tightly sealed vial within a desiccator to prevent moisture absorption.
Protocol 2: Recommended Procedure for Dilution into Aqueous Buffers
Objective: To minimize precipitation when diluting the DMSO stock solution into an aqueous medium for biological assays.
Methodology:
-
Prepare Medium: Warm the required volume of your final aqueous medium (e.g., PBS, DMEM) to the experimental temperature, typically 37°C.
-
Calculate Volumes: Determine the volume of DMSO stock needed to achieve your final target concentration. Ensure the final DMSO concentration will be below 0.5%.
-
Example: To make 10 mL of a 10 µM solution from a 10 mM stock, you need 10 µL of stock. The final DMSO concentration will be 10 µL / 10,000 µL = 0.1%.
-
-
Perform Dilution: a. Place the full volume of pre-warmed aqueous medium into a sterile tube. b. Begin vortexing or rapidly stirring the medium. c. While the medium is being mixed, add the small volume of DMSO stock solution drop-wise or as a slow stream directly into the vortexing liquid.
-
Immediate Use: Use the freshly prepared working solution as quickly as possible to minimize the risk of the compound precipitating over time.
By following these structured troubleshooting steps and protocols, researchers can effectively manage the solubility challenges of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol, ensuring reliable and reproducible experimental outcomes.
References
- Hasan, A., Kapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 25, 2026, from [Link]
-
Pro-Chem. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved February 25, 2026, from [Link]
-
Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved February 25, 2026, from [Link]
-
Bansal, S., & Kumar, V. (2025, August 22). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Di Matteo, G., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved February 25, 2026, from [Link]
-
El-Sayed, W. A. (2016, September 2). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. Retrieved February 25, 2026, from [Link]
-
Bansal, S., & Kumar, V. (2025, June 12). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT. Retrieved February 25, 2026, from [Link]
-
Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved February 25, 2026, from [Link]
- Abu-Zaied, A. Z., et al. (2012). Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. Pharmacology & Pharmacy, 3, 254-261.
-
Smolecule. (2026, February). Troubleshooting Guide: Stock Solution Preparation. Retrieved February 25, 2026, from [Link]
-
Various Authors. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. Retrieved February 25, 2026, from [Link]
-
The Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. Retrieved February 25, 2026, from [Link]
-
LePree, J., & Mulski, M. (1995). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Retrieved February 25, 2026, from [Link]
-
PubChemLite. (n.d.). 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved February 25, 2026, from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved February 25, 2026, from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 25, 2026, from [Link]
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved February 25, 2026, from [Link]
-
Al-Omary, F. A. M., et al. (2023, July 5). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA. Retrieved February 25, 2026, from [Link]
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Reference Data & Comparative Studies
A Comparative Analysis of 5-(Aryl)-1,3,4-Oxadiazole-2-thiols and Standard Antibiotics: A Guide to In Vitro Efficacy
A Comparative Analysis of 5-(Aryl)-1,3,4-Oxadiazole-2-thiols and Standard Antibiotics: A Guide to In Vitro Efficacy
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among these, heterocyclic compounds containing the 1,3,4-oxadiazole nucleus have garnered significant attention for their diverse biological activities, including potent antimicrobial effects.[1] This guide provides a comparative analysis of the in vitro efficacy, specifically the Minimum Inhibitory Concentration (MIC) values, of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives against standard antibiotics.
While specific MIC data for 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol is not extensively documented in publicly accessible literature, we can infer the potential efficacy of this class of compounds by examining structurally similar analogs. This guide will utilize data from published studies on related 5-aryl-1,3,4-oxadiazole-2-thiols to provide a representative comparison against two widely-used antibiotics: Ciprofloxacin and Ampicillin. The objective is to offer researchers a data-driven perspective on their potential and a robust methodological framework for their evaluation.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test.[2] It is the primary metric for assessing the potency of a potential new antibiotic.
Performance of 5-Aryl-1,3,4-oxadiazole-2-thiol Analogs
The following table summarizes the reported MIC values for representative 5-aryl-1,3,4-oxadiazole-2-thiol compounds against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These analogs share the core scaffold of the topic compound and provide insight into the general activity of this chemical family.
| Compound | Test Organism | MIC (µg/mL) | Source |
| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Staphylococcus epidermidis | 4 | MedChemExpress[3] |
| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | 8 | MedChemExpress[3] |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | — | PMC[4] |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | Staphylococcus pneumoniae | — | PMC[4] |
Note: The study on 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol indicated stronger activity against E. coli and S. pneumoniae compared to ampicillin, but did not provide specific µg/mL values in the abstract.[4]
Benchmark Performance of Standard Antibiotics
For a direct comparison, the table below presents typical MIC ranges for Ciprofloxacin and Ampicillin against the same classes of bacteria. These values serve as a benchmark for evaluating the potential of novel compounds.
| Standard Antibiotic | Test Organism | Typical MIC (µg/mL) | Source(s) |
| Ciprofloxacin | Staphylococcus aureus (susceptible) | 0.25 - 0.6 | AAC[5][6], ASM Journals[7], PMC[8] |
| Ciprofloxacin | Escherichia coli (susceptible) | 0.013 - 0.08 | AAC[5] |
| Ampicillin | Staphylococcus aureus (susceptible) | 0.6 - 1.0 | NIH[9] |
| Ampicillin | Escherichia coli (susceptible, e.g., DH5a) | < 2.0 - 4.0 | NIH[9], ResearchGate[10] |
| Ampicillin | Escherichia coli (resistant) | >32 | ATCC[11], PMC[12] |
Analysis: The available data suggests that 5-aryl-1,3,4-oxadiazole-2-thiol derivatives exhibit notable antimicrobial activity, with MIC values in the low single-digit µg/mL range against certain strains.[3] While not as potent as Ciprofloxacin against susceptible E. coli, their efficacy is comparable to or potentially better than ampicillin, particularly against resistant strains.[4] The structure-activity relationship appears to be influenced by the substituent on the phenyl ring, indicating a promising avenue for chemical optimization.[13]
Definitive Protocol: Broth Microdilution for MIC Determination
To ensure reproducible and comparable results, adherence to a standardized protocol is critical. The broth microdilution method is a gold-standard technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
Experimental Rationale
This method is chosen for its efficiency, scalability (testing multiple compounds and strains on a single 96-well plate), and quantitative results.[2] The core principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent.[14] The use of Mueller-Hinton Broth (MHB) is standard as it has low affinity for most antibiotics and supports the growth of common pathogens. Inoculum standardization to a 0.5 McFarland turbidity standard is crucial to ensure the final bacterial concentration is consistent (~5 x 10^5 CFU/mL), as an overly dense culture can overwhelm the antibiotic and yield falsely high MICs.
Step-by-Step Methodology
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound (e.g., 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Perform serial twofold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create working solutions at 2x the final desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Plate Inoculation:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[17]
-
Add 100 µL of the highest concentration (2x) of the antimicrobial agent to the first column of wells.
-
Perform a serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard the final 100 µL from column 10.[17]
-
Column 11 serves as the growth control (no antibiotic) and column 12 as the sterility control (no bacteria).[17]
-
Add 5 µL of the prepared bacterial inoculum to wells in columns 1 through 11.[17]
-
-
Incubation and Reading:
Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Mechanistic Insights: A Tale of Different Targets
Understanding how a compound works is as important as knowing its efficacy. Standard antibiotics have well-defined mechanisms of action, providing a framework for evaluating novel agents.
-
Ampicillin (β-Lactam): As a member of the penicillin class, ampicillin acts by inhibiting bacterial cell wall synthesis. It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.[9]
-
Ciprofloxacin (Fluoroquinolone): This antibiotic targets bacterial DNA replication. It inhibits two essential enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling during replication.[8][14] By trapping these enzymes on the DNA, it leads to breaks in the chromosome and rapid cell death.
-
1,3,4-Oxadiazole Derivatives: The precise mechanism for this class is not as clearly defined and can vary based on the overall structure. However, research points towards several potential modes of action. The electronegative properties of the oxadiazole ring, often enhanced by halogen substitutions (like the bromo- group in the topic compound), are believed to play a key role in their antimicrobial effects.[13] Potential targets may include enzymes involved in metabolic pathways or the disruption of cell membrane integrity.
Conceptual Diagram of Antibiotic Action
Caption: Different classes of antibiotics inhibit distinct essential pathways.
Conclusion
The exploration of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives presents a viable strategy in the search for new antimicrobial agents. The available data on representative compounds from this family show promising MIC values that are competitive with, and in some contexts potentially superior to, established antibiotics like ampicillin. Their unique chemical structure offers a different pharmacophore that may be effective against resistant bacterial strains. For researchers and drug development professionals, the key takeaway is that this scaffold warrants further investigation. Rigorous and standardized evaluation, using established protocols such as the CLSI-guided broth microdilution method, is essential to accurately determine the therapeutic potential of specific analogs like 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol and to advance the most promising candidates toward preclinical development.
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Oxadiazole vs. Thiadiazole: A Comparative Guide to Corrosion Inhibition Efficiency
Oxadiazole vs. Thiadiazole: A Comparative Guide to Corrosion Inhibition Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the persistent battle against material degradation, organic corrosion inhibitors are indispensable tools. Among the heterocyclic compounds that have garnered significant attention for their protective properties, oxadiazole and thiadiazole derivatives stand out. This guide provides an in-depth, objective comparison of their corrosion inhibition efficiencies, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal scaffold for their specific applications.
Structural Analogs, Divergent Performance: The Chemical Basis of Inhibition
At their core, both oxadiazole and thiadiazole are five-membered heterocyclic rings containing two nitrogen atoms and either an oxygen (oxadiazole) or a sulfur (thiadiazole) atom. This fundamental structural similarity, however, belies significant differences in their electronic properties and, consequently, their performance as corrosion inhibitors.
The key to their inhibitory action lies in the presence of heteroatoms (N, O, S) with lone pairs of electrons and the π-electrons within the aromatic ring.[1][2] These electrons can be donated to the vacant d-orbitals of metal atoms, forming a coordinate covalent bond and facilitating the adsorption of the inhibitor molecule onto the metal surface.[1] This adsorbed layer acts as a protective barrier, impeding the corrosive agents from reaching the metal.[1]
The primary distinction between oxadiazole and thiadiazole lies in the electronegativity and polarizability of the oxygen and sulfur atoms. Sulfur is less electronegative and more polarizable than oxygen. This difference influences the electron density distribution within the heterocyclic ring and the strength of the inhibitor's interaction with the metal surface.
Unveiling the Inhibition Mechanism: A Tale of Two Heteroatoms
The effectiveness of a corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption.
-
Physisorption: This involves weaker, electrostatic interactions (van der Waals forces) between the inhibitor molecules and the charged metal surface.[3]
-
Chemisorption: This involves the formation of stronger, covalent bonds through the sharing of electrons between the inhibitor and the metal surface.[2]
Often, a combination of both physisorption and chemisorption is observed.[4] The dominant mechanism is influenced by factors such as the chemical structure of the inhibitor, the nature of the metal, and the corrosive environment.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), have become invaluable tools for elucidating these mechanisms at a molecular level.[3][5][6] Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) provide insights into the electron-donating and accepting abilities of the inhibitor molecules, respectively.[7][8][9] A higher EHOMO value generally correlates with a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and higher inhibition efficiency.[9][10]
Theoretical studies suggest that the presence of sulfur in thiadiazole derivatives often leads to a higher EHOMO compared to their oxadiazole counterparts, implying a stronger inclination for electron donation and potentially better corrosion inhibition.[9]
Experimental Substantiation: A Comparative Data Analysis
Electrochemical techniques are the cornerstone for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two of the most widely used methods.
Potentiodynamic Polarization: This technique measures the current response of a metal to a controlled change in its potential. The resulting polarization curve provides crucial information, including the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. A lower icorr value in the presence of an inhibitor indicates a reduction in the corrosion rate. The inhibition efficiency (IE%) can be calculated using the following equation:
IE% = [(icorr(uninh) - icorr(inh)) / icorr(uninh)] x 100
Where icorr(uninh) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[11][12] By applying a small amplitude AC signal over a range of frequencies, the impedance of the electrochemical system is measured.[11] The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of an inhibitor signify the formation of a protective layer on the metal surface.[13][14] The inhibition efficiency can also be calculated from EIS data using the Rct values:
IE% = [(Rct(inh) - Rct(uninh)) / Rct(inh)] x 100
Where Rct(uninh) is the charge transfer resistance without the inhibitor and Rct(inh) is the charge transfer resistance with the inhibitor.
Comparative Performance Data:
While a direct, universal declaration of superiority is challenging due to the vast number of derivatives and varying experimental conditions, a general trend often emerges from the literature.
| Inhibitor Class | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Thiadiazole Derivatives | Mild Steel | 1 M HCl | > 90% | [1] |
| Oxadiazole Derivatives | Mild Steel | 1 M HCl | Often slightly lower than comparable Thiadiazoles | [15][16] |
| Thiazole-based Oxadiazole | Mild Steel | 0.5 M HCl | High | [4] |
| Thiadiazole-Oxadiazole Hybrid | Carbon Steel | 1 M HCl | High | [5][17] |
Key Observations:
-
Thiadiazole derivatives frequently exhibit excellent corrosion inhibition efficiency, often exceeding 90%, particularly for mild steel in acidic media.[1]
-
The presence of both nitrogen and sulfur atoms in thiadiazoles is thought to contribute to their superior performance compared to compounds containing only one of these elements.[9][16]
-
While oxadiazole derivatives also demonstrate significant inhibition, their efficiency can sometimes be slightly lower than their thiadiazole analogs under similar conditions.[15][16]
-
Hybrid molecules incorporating both thiadiazole and oxadiazole moieties have been synthesized and show promising corrosion inhibition capabilities.[5][17]
The "Why": Mechanistic Causality Behind Performance Differences
The generally observed higher inhibition efficiency of thiadiazole derivatives can be attributed to several factors rooted in their molecular structure:
-
Higher Electron-Donating Ability: As supported by quantum chemical studies, the sulfur atom in the thiadiazole ring often leads to a higher energy of the Highest Occupied Molecular Orbital (EHOMO) compared to the oxygen atom in oxadiazole.[9] This facilitates stronger electron donation to the metal's d-orbitals, resulting in more robust chemisorption.
-
Softer Lewis Base: According to the Hard and Soft Acids and Bases (HSAB) principle, the sulfur atom is a "softer" base than the oxygen atom. Metal surfaces in corrosive environments often act as "soft" acids. The favorable interaction between the soft sulfur base and the soft metal acid contributes to stronger adsorption.
-
Polarizability: The higher polarizability of the sulfur atom allows for easier distortion of its electron cloud, promoting better interaction with the metal surface.
Caption: General corrosion inhibition mechanism for Oxadiazole and Thiadiazole.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the reliability and reproducibility of corrosion inhibition studies, adherence to standardized experimental protocols is crucial.
Potentiodynamic Polarization Measurement (Based on ASTM G59)
This protocol outlines the steps for conducting potentiodynamic polarization measurements to determine the corrosion rate and inhibition efficiency.[18][19]
Step-by-Step Methodology:
-
Electrode Preparation: Prepare the working electrode (e.g., mild steel coupon) by grinding with successively finer grades of silicon carbide paper, rinsing with distilled water and a suitable solvent (e.g., acetone), and drying.[19]
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire or graphite rod).[20]
-
Electrolyte Preparation: Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the electrolyte and allow the system to stabilize by monitoring the OCP until a steady value is reached (typically 30-60 minutes).[21]
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.166 mV/s or 1 mV/s).[20]
-
Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density (icorr).[18] Calculate the inhibition efficiency.
Caption: Workflow for Potentiodynamic Polarization Measurement.
Electrochemical Impedance Spectroscopy (EIS) (Based on ISO 16773)
This protocol describes the procedure for EIS measurements to investigate the inhibitor's adsorption and the formation of a protective film.[11][22]
Step-by-Step Methodology:
-
Cell and Electrode Preparation: Follow the same preparation steps as for potentiodynamic polarization.
-
OCP Stabilization: Immerse the electrodes in the test solution and allow the OCP to stabilize.[14]
-
EIS Measurement: At the stabilized OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[11][13]
-
Data Acquisition: Record the impedance and phase angle as a function of frequency.
-
Data Analysis:
-
Plot the data as Nyquist plots (-Zim vs. Zre) and Bode plots (|Z| and phase angle vs. frequency).
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[12]
-
Calculate the inhibition efficiency using the Rct values.
-
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).
Adsorption Isotherm: Understanding the Inhibitor-Surface Interaction
To further understand the mechanism of inhibition, the experimental data can be fitted to various adsorption isotherms, such as Langmuir, Temkin, and Freundlich.[23][24][25] The Langmuir isotherm is frequently found to be a good fit for the adsorption of both oxadiazole and thiadiazole derivatives, suggesting the formation of a monolayer on the metal surface.[4][26]
The degree of surface coverage (θ) is calculated from the inhibition efficiency (IE%/100). The Langmuir adsorption isotherm is represented by the equation:
C/θ = 1/Kads + C
Where C is the inhibitor concentration and Kads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.[24]
Conclusion: Selecting the Right Tool for the Job
Both oxadiazole and thiadiazole derivatives are effective corrosion inhibitors, with their performance hinging on their ability to adsorb onto the metal surface and form a protective barrier. While both classes of compounds show significant promise, the available experimental and theoretical evidence often suggests a performance advantage for thiadiazole derivatives. This is primarily attributed to the higher electron-donating ability and polarizability of the sulfur atom, which facilitates stronger adsorption onto the metal surface.
However, the choice between an oxadiazole and a thiadiazole scaffold is not always straightforward and should be guided by the specific application. Factors such as the target metal, the nature of the corrosive environment, and the desired physicochemical properties of the final compound must be considered. The synthesis of hybrid molecules containing both rings presents an exciting avenue for developing inhibitors with enhanced and tailored properties.[4][5][17] This guide provides a foundational understanding to empower researchers to make informed decisions in their pursuit of novel and effective corrosion inhibitors.
References
- Theoretical Investigations on Thiadiazole Derivatives as Corrosion Inhibitors on Mild Steel.
- Advancements in Corrosion Inhibition: Exploring Thiadiazole Derivatives as Promising Agents. Journal of Materials and Engineering.
- Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Journal of Materials and Environmental Science.
- Adsorption Behavior of Thiadiazole as Corrosion Inhibitors on Copper Surface.
- Synthesis, characterization, anticorrosion, and computational study of new thiadiazole-oxadiazole derivatives with some transition metal ion.
- The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. MDPI.
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Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate. Available from: [Link]
-
Part II: Quantum chemical studies on the corrosion inhibitions of steel in acidic medium by some triazole, oxadiazole and thiadiazole derivatives. ResearchGate. Available from: [Link]
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
- Corrosion Investigations Related to Adsorption Studies.
- Formation and Structure of Inhibitive Molecular Film of Oxadiazole on Iron Surface.
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Synthesis of thiazole based 1,3,4-oxadiazole derivatives and their corrosion inhibition characteristics at mild steel/hydrochloric acid interface. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. ResearchGate. Available from: [Link]
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Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI. Available from: [Link]
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THEORETICAL INVESTIGATION ON CORROSION INHIBITION EFFECT OF OXADIAZOLES: DFT CALCULATIONS. ResearchGate. Available from: [Link]
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Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. Taylor & Francis Online. Available from: [Link]
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Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. Jetir.org. Available from: [Link]
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Fatty acid oxadiazoles as corrosion inhibitors... Journal of Applied Electrochemistry. Ovid. Available from: [Link]
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application to corrosion inhibition studies of mild steel in 2 M HCl. SSRN. Available from: [Link]
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2,5-Bis(4-pyridyl)-1,3,4-oxadiazole as Efficient Organic Corrosion Inhibitor for Carbon Steel in Normal Hydrochloric Acid Medium: Influence of the Temperature on the Inhibition Process. Moroccan Journal of Chemistry. Available from: [Link]
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Synthesis, characterization, anticorrosion, and computational study of new thiadiazole-oxadiazole derivatives with some transition metal ion. Journal of Medicinal and Pharmaceutical Chemistry Research. Available from: [Link]
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Synthesis, Characterization, and Study the Inhibitory Effect of Thiazole and Thiadiazole Derivatives Toward the Corrosion of Copper in Acidic Media. ResearchGate. Available from: [Link]
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DFT-QSAR studies on corrosion inhibition efficiency of derivatives of thiadiazole, oxadiazole and triazole. Semantic Scholar. Available from: [Link]
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Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Available from: [Link]
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Novel Oxadiazoles derivatives as promising corrosion inhibitors for mild steel in an acidic environment: An experimental and theoretical investigation. ScienceDirect. Available from: [Link]
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Inhibiting effects of some oxadiazole derivatives on the corrosion of mild steel in perchloric acid solution. ResearchGate. Available from: [Link]
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How to decode the standard test methods for corrosion? BioLogic Learning Center. Available from: [Link]
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Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Bureau of Reclamation. Available from: [Link]
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DFT-QSAR studies on corrosion inhibition efficiency of derivatives of thiadiazole, oxadiazole and triazole. ResearchGate. Available from: [Link]
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Potentiodynamic Corrosion Testing. Journal of Visualized Experiments. Available from: [Link]
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Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Available from: [Link]
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
- Electrochemical Impedance Spectroscopy Evaluation of Corrosion Protection of X65 Carbon Steel by Halloysite Nanotube-Filled Epoxy Composite Coat.
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Structural Validation of Oxadiazole Scaffolds: A Comparative Guide to FTIR & Mass Spectrometry Workflows
Structural Validation of Oxadiazole Scaffolds: A Comparative Guide to FTIR & Mass Spectrometry Workflows
Executive Summary
The oxadiazole pharmacophore (specifically 1,2,4- and 1,3,4-isomers) is a cornerstone in modern medicinal chemistry, serving as a bioisostere for esters and amides in antimicrobial and anticancer therapeutics. However, validating the formation of the oxadiazole ring is a frequent bottleneck. Standard 1H-NMR is often inconclusive because the oxadiazole ring typically lacks protons, leaving researchers to rely on indirect evidence from substituents.
This guide establishes a dual-validation protocol using Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS). Unlike X-ray crystallography (slow, requires crystals) or NMR (ambiguous for quaternary centers), the FTIR/MS combination offers a rapid, high-throughput "Screen & Confirm" system. This document details the mechanistic basis, comparative advantages, and step-by-step protocols for this workflow.
Part 1: The Structural Challenge
The synthesis of 1,3,4-oxadiazoles usually proceeds via the cyclization of a diacylhydrazine or hydrazide precursor.[1] The critical analytical question is: Did the ring close?
-
The NMR Blind Spot: In 2,5-disubstituted oxadiazoles, the heterocyclic ring carbons are quaternary. They do not show up in 1H-NMR. While 13C-NMR can detect them (typically 160–168 ppm), these signals often overlap with carbonyls from unreacted starting materials or amide side products.
-
The Solution: We utilize FTIR to track the chemical bond transformation (loss of C=O, gain of C=N) and MS to verify the molecular integrity via characteristic fragmentation (Retro-Diels-Alder).
Part 2: FTIR Validation (The Cyclization Check)
FTIR is the primary screening tool. It provides a binary "Go/No-Go" decision based on the disappearance of precursor functional groups.
The Spectral Fingerprint
The transformation from a linear hydrazide/hydrazone to a cyclic oxadiazole results in distinct spectral shifts. The most definitive proof of cyclization is the disappearance of the carbonyl (C=O) and amine (NH) bands and the appearance of the imine (C=N) and ether (C-O-C) bands .
Table 1: Diagnostic FTIR Peaks for 1,3,4-Oxadiazole Formation
| Functional Group | Precursor (Hydrazide) Frequency (cm⁻¹) | Product (Oxadiazole) Frequency (cm⁻¹) | Validation Logic |
| N-H Stretch | 3200 – 3400 (Broad/Sharp) | Absent | Loss indicates consumption of hydrazide NH. |
| C=O[2] Stretch | 1650 – 1690 (Amide I) | Absent | Loss indicates cyclization (carbonyl oxygen becomes ring ether). |
| C=N Stretch | Absent | 1600 – 1640 | Primary Evidence: Formation of the oxadiazole ring double bond. |
| C-O-C Stretch | Absent | 1090 – 1270 | Secondary Evidence: Cyclic ether formation. |
Expert Insight: Do not rely solely on the C=N peak, as it can overlap with aromatic C=C stretches (1600 cm⁻¹). The absence of the carbonyl peak at ~1660 cm⁻¹ is the most reliable indicator that the precursor has fully reacted.
Part 3: Mass Spectrometry (The Structural Blueprint)
While FTIR confirms functional group transformation, Mass Spectrometry (MS) confirms the molecular skeleton. Oxadiazoles undergo specific fragmentation pathways that serve as a structural fingerprint.
Fragmentation Mechanisms
The 1,3,4-oxadiazole ring is thermally stable but fragments predictably under Electron Ionization (EI) or Collision-Induced Dissociation (CID).
-
Retro-Diels-Alder (RDA) Collapse: The ring cleaves to release stable neutral molecules.
-
Nitrogen Expulsion: A hallmark of nitrogen-rich heterocycles.
-
McLafferty Rearrangement: Occurs if alkyl side chains (
3 carbons) are present.
Diagram 1: MS Fragmentation Logic
The following diagram illustrates the decision tree for interpreting MS data for oxadiazoles.
Caption: Primary fragmentation pathways for 1,3,4-oxadiazoles. The loss of N₂ (M-28) is a diagnostic signature.
Part 4: Comparative Analysis
Why choose the FTIR/MS workflow over other methods? The table below objectively compares the "Screen & Confirm" method against traditional alternatives.
Table 2: Comparative Methodology Assessment
| Feature | FTIR + MS (Recommended) | 1H / 13C NMR | X-Ray Crystallography | Elemental Analysis (CHN) |
| Primary Utility | Rapid Screening & Mass Confirmation | Connectivity & Purity | Absolute 3D Structure | Purity Confirmation |
| Speed | High (< 15 mins/sample) | Medium (30+ mins) | Low (Days to Weeks) | Low (Requires combustion) |
| Oxadiazole Specificity | High (C=N stretch + Fragmentation) | Low (Quaternary carbons are silent in 1H) | Definitive | Low (Isomers have identical % composition) |
| Sample State | Solid or Liquid (Minimal prep) | Solubilized (Deuterated solvents needed) | Single Crystal (Hard to grow) | Dry Solid (Destructive) |
| Cost | Low | High (Solvents + Instrument time) | Very High | Medium |
Critical Limitation: FTIR/MS cannot distinguish between enantiomers (if chiral centers exist on side chains) or subtle regioisomers (e.g., 2,5- vs 2,4-substitution) as easily as X-ray. However, for confirming cyclization, it is superior in throughput.
Part 5: Experimental Protocols
These protocols are designed to be self-validating. If the control steps fail, do not proceed to sample analysis.
Protocol A: FTIR Screening (ATR Method)
Goal: Confirm disappearance of precursor carbonyl.
-
System Check: Clean the Diamond/ZnSe crystal with isopropanol. Run a background scan (air) to ensure no contamination (look for CO₂ doublet at 2350 cm⁻¹).
-
Sample Prep: Place ~2 mg of dried solid product onto the crystal. Apply pressure using the clamp until the force gauge reads optimal contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.
-
Data Processing: Apply baseline correction.
-
Validation Criteria:
-
Pass: Distinct peak at 1610–1640 cm⁻¹ (C=N) AND absence of 1650–1690 cm⁻¹ (Amide C=O).[3]
-
Fail: Presence of broad peak at 3200 cm⁻¹ (NH) indicates incomplete reaction.
-
Protocol B: Mass Spectrometry (LC-MS/ESI)
Goal: Confirm molecular weight and fragmentation fingerprint.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (Oxadiazoles protonate well on the ring nitrogens).
-
Fragmentation Study (MS/MS):
-
Select the parent ion [M+H]⁺.[4]
-
Apply collision energy (start at 15 eV, ramp to 35 eV).
-
Look for the M-28 peak (Loss of N₂).
-
-
Validation Criteria:
-
Parent ion matches theoretical mass ± 0.4 Da.
-
Presence of daughter ions consistent with RDA cleavage.
-
Diagram 2: Integrated Workflow
The following workflow ensures no false positives by linking synthesis monitoring directly to validation.
Caption: Integrated "Screen & Confirm" workflow for oxadiazole synthesis.
References
-
Ghera, N. K., et al. (2007).[5] Synthesis and characterization of 1,3,4-oxadiazole derivatives: A spectral and thermal study. Journal of Molecular Structure. Link
-
Aizpurua, J. M., et al. (2002).[5] Fragmentation pathways of oxadiazole derivatives studied by mass spectrometry. Journal of Mass Spectrometry. Link
-
Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically important heterocycle.[2][6][7][8][9] European Journal of Medicinal Chemistry. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference Text). Link
-
Kerimov, I., et al. (2020). Synthesis of a new series of 1,3,4-oxadiazoles by the reaction of arylhydrazines with acid chlorides.[8] Russian Journal of Organic Chemistry. Link
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